2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Description

Chemical Classification and Nomenclature

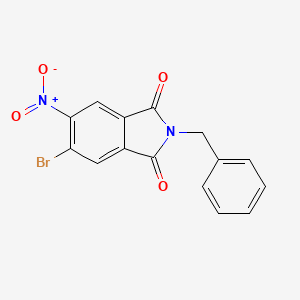

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a polyfunctional heterocyclic compound belonging to the isoindoline-1,3-dione family. Its systematic IUPAC name, 2-benzyl-5-bromo-6-nitroisoindole-1,3-dione , reflects its structural features:

- A bicyclic isoindoline core with two ketone groups at positions 1 and 3.

- A benzyl substituent at position 2.

- Bromine and nitro groups at positions 5 and 6, respectively.

The molecular formula is C₁₅H₉BrN₂O₄ , with a molecular weight of 361.15 g/mol . Common synonyms include 5-bromo-6-nitro-2-(phenylmethyl)isoindoline-1,3-dione and SCHEMBL422295 . Its classification spans nitro compounds, brominated aromatics, and isoindoline derivatives, which are pivotal in medicinal and materials chemistry.

Historical Context and Development

The compound emerged from advancements in isoindoline chemistry during the late 20th century, driven by interest in phthalimide derivatives like thalidomide. While thalidomide’s notorious teratogenicity underscored the need for safer analogs, researchers explored substitutions on the isoindoline core to modulate bioactivity. The introduction of electron-withdrawing groups (e.g., nitro, bromo) and lipophilic substituents (e.g., benzyl) aimed to enhance stability and target specificity.

This compound was first synthesized via multi-step protocols involving:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of isoindoline-1,3-diones in synthetic and applied chemistry:

Key Research Applications:

- Synthetic Intermediate : Serves as a precursor for Suzuki-Miyaura couplings, leveraging the bromo group for carbon-carbon bond formation.

- Pharmacophore Scaffold : The nitro group facilitates reduction to amines, enabling diversity-oriented synthesis of bioactive molecules (e.g., kinase inhibitors).

- Electron-Deficient Core : The nitro and bromo groups enhance electrophilicity, making it a candidate for charge-transfer complexes in materials science.

Position in Isoindoline-1,3-dione Family of Compounds

Within the isoindoline-1,3-dione family, this compound occupies a unique niche due to its triply substituted structure :

Structural Comparisons:

The benzyl group improves lipid solubility, potentially enhancing blood-brain barrier penetration, while the bromo and nitro groups offer sites for further derivatization. This trifunctional architecture bridges gaps between small-molecule synthesis and complex heterocyclic drug design.

Properties

IUPAC Name |

2-benzyl-5-bromo-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSCQJHHCOQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl, bromo, and nitro groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of materials such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Anthelmintic Activity (Piperazine-2,3-diones)

Piperazine-2,3-dione derivatives with 4-substituted benzyl groups exhibited 50–70% inhibition of Enterobius vermicularis and Fasciola hepatica at 100 μM, outperforming piperazine hydrate (20–30% inhibition).

Receptor Affinity (Indolin-diones)

Indolin-2,3-dione derivatives showed low σ₁ receptor affinity (Kᵢ > 800 nM) but high σ₂ selectivity (Kᵢσ₂ = 42 nM, selectivity ratio >72). In contrast, benzoxazinone analogs retained σ₁ affinity (Kᵢσ₁ = 5–30 nM). The isoindoline-1,3-dione core, lacking the indoline ring’s conformational flexibility, may favor distinct receptor interactions .

Biological Activity

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, characterized by its unique structural features which include a benzyl group, a bromine atom, and a nitro group. These structural components significantly influence its biological activity and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

The molecular formula of this compound is with a molecular weight of approximately 361.15 g/mol. The presence of halogen (bromine) and nitro groups enhances its reactivity and biological potential.

Target Interactions

The compound has been shown to interact with various biological targets, particularly dopamine receptors. Isoindoline derivatives modulate the dopamine receptor D3, which is implicated in several neuropsychiatric disorders.

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways. It has been linked to the modulation of oxidative stress responses by affecting key signaling molecules involved in cellular metabolism.

Biological Activities

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. For instance, one study reported an IC50 value of 7.17 µM against MCF-7 cells .

- Mechanistic Insights : The compound's mechanism involves the inhibition of angiogenesis and modulation of vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value noted at 435 nM .

Oxidative Stress Modulation

The compound has been shown to upregulate antioxidant enzymes, providing protective effects against oxidative damage. This activity suggests its potential use in conditions characterized by oxidative stress.

Study 1: Anticancer Activity Assessment

In a recent study, derivatives based on the isoindoline scaffold were synthesized and evaluated for their anticancer properties. The study found that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, derivatives with para-substituted groups showed enhanced activity compared to their unsubstituted counterparts .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction between this compound and specific oxidoreductases. The compound was found to inhibit these enzymes by binding to their active sites, impacting cellular redox states and metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Benzyl-5-nitroisoindoline-1,3-dione | Lacks bromine; retains nitro group | Potentially lower reactivity due to absence of halogen |

| 5-Bromoisoindoline-1,3-dione | Lacks benzyl group; contains only bromine | Focused on simpler isoindoline structure |

| 6-Nitroisoindoline-1,3-dione | Lacks both benzyl and bromine groups | More basic structure; serves as a precursor |

| 2-Methyl-5-bromoisoindoline-1,3-dione | Methyl group instead of benzyl | Alters steric hindrance and electronic properties |

Q & A

Q. What are the common synthetic routes for 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, and how can reaction efficiency be improved?

The synthesis typically involves functionalization of the isoindoline-1,3-dione core with bromo and nitro groups, followed by benzylation. Key challenges include regioselectivity during nitration and bromination. To improve efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD's integrated approach combines computational modeling, data science, and iterative experimental validation to optimize reaction conditions .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of bromo and nitro substituents via coupling patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially given potential byproducts from nitration.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited, general precautions for nitroaromatics and brominated compounds apply:

- Use fume hoods to avoid inhalation of dust.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in sealed containers at room temperature, away from reducing agents (nitro groups are redox-sensitive). Refer to Sigma-Aldrich’s guidelines for structurally similar nitro compounds (e.g., Benzoin derivatives) for emergency measures .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound’s synthesis?

DOE methodologies (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify critical factors. For example:

- Full factorial design : Tests all combinations of variables (e.g., 2³ design for three factors) to model interactions.

- Response Surface Methodology (RSM) : Maps optimal conditions for yield and selectivity. Statistical tools (e.g., ANOVA) validate significance, reducing experimental runs by >50% compared to one-factor-at-a-time approaches .

Q. How can computational modeling predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculations assess electronic effects of bromo and nitro substituents on the isoindoline core. Key applications:

- Charge distribution analysis : Predicts electrophilic/nucleophilic sites for further functionalization.

- Transition state modeling : Identifies steric hindrance from the benzyl group during substitution reactions. Molecular Dynamics (MD) simulations can also model solubility in solvents like DMSO or acetonitrile .

Q. What separation techniques are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro/byproducts.

- Crystallization : Exploit polarity differences by cooling hot ethanol solutions.

- Membrane Separation : Nanofiltration membranes (e.g., polyamide) retain larger aromatic byproducts while allowing smaller impurities to pass .

Q. How should researchers resolve contradictory data in reaction yield or spectroscopic results?

- Replicate experiments : Ensure reproducibility under identical conditions.

- Cross-validate analytical data : Compare NMR/MS results with computational predictions (e.g., simulated NMR shifts).

- Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers in datasets caused by hidden variables (e.g., trace moisture) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

- Derivatization : Synthesize analogs (e.g., replacing bromo with chloro or nitro with cyano) to assess electronic effects.

- Bioactivity assays : Test derivatives against target enzymes (e.g., kinase inhibition) to correlate substituent position with potency.

- Crystallography : Resolve 3D structures to study steric effects of the benzyl group on binding .

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate mechanistic pathways in its reactions?

- Kinetic Isotope Effects (KIE) : Use ¹⁵N-labeled nitro groups to track nitration/denitration steps via MS.

- In-situ Spectroscopy : Monitor intermediates in real-time using ¹³C-labeled carbonyl groups in FTIR or NMR .

Q. What reactor designs are suitable for scaling up synthesis while maintaining selectivity?

- Microreactors : Enhance heat/mass transfer for exothermic nitration steps, reducing side reactions.

- Continuous Flow Systems : Improve reproducibility by maintaining steady-state conditions.

- Process Simulation Tools : Aspen Plus or COMSOL models optimize parameters (e.g., residence time, mixing efficiency) before pilot-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.